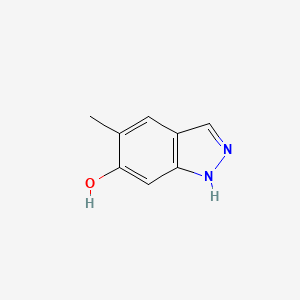

5-Methyl-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEVVDTWFHNFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694613 | |

| Record name | 5-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-15-6 | |

| Record name | 5-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive scientific overview of 5-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The indazole nucleus is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2] This document delves into the physicochemical properties, spectroscopic profile, and plausible synthetic strategies for this compound. Furthermore, it contextualizes its potential within the broader landscape of pharmacologically active indazole derivatives and provides detailed protocols and safety guidelines for its handling and synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Molecular Profile and Physicochemical Properties

This compound belongs to the indazole family, a class of aromatic nitrogen-containing heterocycles composed of a fused benzene and pyrazole ring.[1] The 1H-tautomer is generally the most thermodynamically stable form.[1] The specific substitution of a methyl group at the 5-position and a hydroxyl group at the 6-position endows this molecule with unique electronic and steric properties that are critical for its interaction with biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions and influence the overall electronic nature of the aromatic system. These features make it a versatile building block for creating libraries of compounds for screening.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | - |

| Appearance | Expected to be a solid at room temperature. | Inferred from related solids like 6-Methyl-1H-indazole (Light brown to brown Solid)[3] and 5-Hydroxy-1H-indazole (powder)[4]. |

| Boiling Point | ~359.9 ± 22.0 °C at 760 mmHg | Predicted value for the isomeric 6-Methyl-1H-indazol-5-ol.[5] |

| Density | ~1.3 ± 0.1 g/cm³ | Predicted value for the isomeric 6-Methyl-1H-indazol-5-ol.[5] |

| pKa | ~14.27 ± 0.10 (Predicted, Acidic - NH) | Predicted value for the related 1H-Indazole-5-methanol, 6-methyl-.[6] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General property of functionalized heterocyclic compounds. |

| CAS Number | Not readily available in public databases. | - |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the cited literature, a robust prediction of its key spectroscopic features can be made based on established principles and data from structurally similar indazole derivatives.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H and O-H protons, and the methyl group. In a solvent like DMSO-d₆, which facilitates the observation of exchangeable protons:

-

N-H Proton: A broad singlet is expected at a downfield chemical shift (>10 ppm), characteristic of the indazole N-H proton.[7]

-

O-H Proton: A singlet corresponding to the phenolic hydroxyl group, the chemical shift of which would be concentration-dependent.

-

Aromatic Protons: Two singlets are predicted for the protons at the C4 and C7 positions of the indazole ring. The electronic effects of the adjacent methyl and hydroxyl groups will influence their precise chemical shifts.

-

C3 Proton: A singlet in the aromatic region, typically around 8 ppm.[7]

-

Methyl Protons (-CH₃): A sharp singlet is expected around 2.3-2.5 ppm.[9]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the heteroatoms (C6-OH, C3, C7a, C3a) will have characteristic chemical shifts influenced by the electronegativity of oxygen and nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹ is characteristic of the 1H-tautomeric form.[10]

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 148. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z 149.[10][11] Characteristic fragmentation may involve the loss of small molecules like CO or HCN from the ring structure.

Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry methods, often involving cyclization reactions.[2] While a specific, validated synthesis for this compound is not documented in the provided search results, a plausible synthetic route can be designed based on established methodologies for analogous structures, such as 5-amino-1H-indazol-6-ol.[12]

A common strategy involves constructing the indazole ring from a suitably substituted aniline or related precursor, followed by functional group interconversion. For instance, a route could commence from a substituted nitrotoluene derivative, proceeding through diazotization and cyclization, followed by functionalization to install the hydroxyl group.

Caption: A plausible synthetic workflow for this compound.

The reactivity of the indazole core is characteristic of an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing methyl and hydroxyl groups. The nitrogen atoms can also participate in nucleophilic attacks or be alkylated.[10][13]

Biological Activity and Therapeutic Applications

Indazole derivatives are renowned for their diverse and potent pharmacological activities, making them a cornerstone in modern drug discovery.[1][14] They have been successfully developed into drugs for various indications.

-

Anticancer Agents: Many indazole-containing molecules function as kinase inhibitors. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor.[1] Derivatives have also been designed to target kinases like FLT3.[15] The 5-methyl-6-ol substitution pattern could serve as a novel scaffold for developing new generations of kinase inhibitors.

-

Neuroprotective and CNS Agents: Indazole derivatives have shown potential in treating neurodegenerative diseases and acting on central nervous system targets.[10]

-

Serotonin Receptor Agonists: The related compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT₂ receptor agonist with potential for treating ocular hypertension.[16] This highlights the utility of the indazol-6-ol core in modulating G-protein coupled receptors.

-

Antimicrobial and Anti-inflammatory Activity: Various indazole compounds have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[10][14]

Caption: Key therapeutic applications stemming from the indazole core structure.

Safety, Handling, and Toxicology

As the toxicological properties of this compound have not been thoroughly investigated, it must be handled with the utmost care in a laboratory setting, assuming it is potentially hazardous. Safety data for related indazole compounds indicate risks such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17][18]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[18]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[17] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[18]

-

Ingestion: If swallowed, rinse mouth and call a poison control center or doctor if you feel unwell.[18]

-

Inhalation: Move the person to fresh air.[18]

-

Detailed Experimental Protocol: Plausible Synthesis

This protocol is adapted from established methods for synthesizing structurally related indazoles and represents a plausible, though not experimentally validated, route to this compound.[12]

Objective: To synthesize this compound.

Materials:

-

2-Methyl-4-benzyloxy-5-nitroaniline (Starting Material)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

Step 1: Diazotization and Cyclization to form 6-Benzyloxy-5-methyl-1H-indazole

-

Dissolve the starting material, 2-Methyl-4-benzyloxy-5-nitroaniline, in a suitable acidic medium (e.g., a mixture of acetic acid and HCl) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

-

After the addition is complete, allow the reaction to stir at low temperature for 30-60 minutes to facilitate intramolecular cyclization to the indazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the mixture by adding it to ice water.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield pure 6-Benzyloxy-5-methyl-1H-indazole.

Step 2: Deprotection to this compound

-

Dissolve the purified product from Step 1 in a suitable solvent such as methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas (H₂), then maintain a positive pressure of H₂ (e.g., via a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature. The hydrogenolysis of the benzyl ether protecting group will proceed.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by recrystallization may be performed if necessary.

Conclusion

This compound is a strategically important heterocyclic compound with significant untapped potential. Its structure combines the proven pharmacological utility of the indazole core with functional groups that allow for diverse chemical modifications and targeted biological interactions. While comprehensive experimental data on this specific molecule is sparse, this guide has synthesized information from related analogs to provide a robust profile covering its properties, characterization, synthesis, and potential applications. It serves as a valuable foundational resource for scientists aiming to explore this molecule as a key building block in the development of next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]

- 4. 5-ヒドロキシ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-Methyl-1H-indazol-5-ol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

The Indazole Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Indazole Derivatives in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic aromatic heterocycle, has evolved from a chemical curiosity to a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties have made it a versatile building block for a multitude of medicinally active compounds.[3][4] This in-depth technical guide chronicles the journey of indazole derivatives from their initial discovery to their current prominence in medicine, with a particular focus on their role as potent kinase inhibitors in oncology. We will explore the historical context of their synthesis, delve into the structure-activity relationships that govern their biological activity, and present detailed case studies of blockbuster drugs that feature this remarkable scaffold. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the indazole core and its profound impact on therapeutic innovation.

The Indazole Nucleus: A Profile of a Privileged Scaffold

Indazole, also known as benzpyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[1] It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This structural duality, combined with its ability to act as both a hydrogen bond donor and acceptor, underpins its versatility in engaging with biological targets.

The indazole moiety is considered a bioisostere of indole and phenol, offering improved metabolic stability and lipophilicity compared to its counterparts. This characteristic has made it a favored scaffold in fragment-based drug discovery (FBDD) and scaffold hopping exercises, particularly in the pursuit of protein kinase inhibitors.

Tautomeric Forms of Indazole

Caption: The two primary tautomeric forms of the indazole ring system.

A Historical Perspective: The Dawn of Indazole Chemistry

The story of indazole begins in the late 19th century with the pioneering work of German chemist Hermann Emil Fischer . While his most celebrated achievement is the Fischer indole synthesis, his explorations into the chemistry of hydrazines also led to the first synthesis of an indazole derivative.[1][5][6] In the 1880s, Fischer reported that heating o-hydrazine cinnamic acid resulted in the formation of indazolone.[1][4] This seminal work laid the foundation for the diverse synthetic methodologies that would follow.

For many decades, indazoles remained largely of academic interest. However, the mid-20th century saw the emergence of the first indazole-containing drug, Benzydamine , in 1966.[7][8] Marketed as a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, Benzydamine's success hinted at the therapeutic potential of this heterocyclic system.[8][9]

The Ascendance of Indazoles in Medicinal Chemistry: The Kinase Inhibitor Revolution

The true explosion of interest in indazole derivatives came with the advent of targeted cancer therapy and the focus on inhibiting protein kinases. The indazole scaffold proved to be an exceptional platform for designing potent and selective kinase inhibitors.[2][10] Its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it a particularly effective pharmacophore.

This has led to the development of a new generation of anticancer drugs, many of which have achieved blockbuster status. These drugs have revolutionized the treatment of various malignancies by targeting the specific molecular drivers of cancer growth and proliferation.

Key Indazole-Based Kinase Inhibitors in Oncology

| Drug (Brand Name) | Primary Targets | Approved Indications | Year of First Approval |

| Pazopanib (Votrient) | VEGFR-1, -2, -3, PDGFR-α, -β, c-kit | Advanced renal cell carcinoma, soft tissue sarcoma | 2009[11][12] |

| Axitinib (Inlyta) | VEGFR-1, -2, -3 | Advanced renal cell carcinoma | 2012[13][14][15] |

| Niraparib (Zejula) | PARP-1, PARP-2 | Ovarian, fallopian tube, and peritoneal cancer | 2017[16][17] |

| Entrectinib (Rozlytrek) | TRKA, TRKB, TRKC, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | 2019[18][19][20] |

Case Studies: Dissecting the Success of Indazole-Based Drugs

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Developed by GlaxoSmithKline, Pazopanib is a second-generation multi-targeted tyrosine kinase inhibitor.[11] Its primary mechanism of action is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth.[12][21] Pazopanib achieves this by potently inhibiting several key receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[11][22]

Mechanism of Action: Pazopanib

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream signaling and angiogenesis.

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib, developed by Pfizer, is another potent inhibitor of VEGFRs.[14][23] It was designed using a structure-based drug design strategy to be highly selective for VEGFRs 1, 2, and 3.[13][24] This selectivity results in a favorable balance between its anti-cancer activity and its safety profile.[15] Axitinib has demonstrated significant efficacy in the treatment of advanced renal cell carcinoma, particularly in patients who have failed prior systemic therapy.[14][23]

Entrectinib: Targeting Oncogenic Fusions

Entrectinib represents a significant advance in precision oncology.[25] It is a potent inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), as well as ROS1 and ALK.[19][26] These kinases can become oncogenic drivers when they are involved in chromosomal rearrangements that result in gene fusions. Entrectinib is indicated for the treatment of tumors harboring these specific fusions, regardless of the tumor's location in the body.[20] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[18][25]

Niraparib: A PARP Inhibitor for DNA Repair Deficiencies

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[17] PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death.[27] Niraparib has shown significant clinical benefit as a maintenance therapy for patients with recurrent ovarian cancer who are in response to platinum-based chemotherapy.[16][17]

Synthetic Methodologies: Building the Indazole Core

A wide variety of synthetic methods have been developed to construct the indazole ring system, reflecting its importance in medicinal chemistry.[3][28][29] Classical methods often involve the cyclization of appropriately substituted phenylhydrazines. More modern approaches utilize transition metal-catalyzed cross-coupling reactions and C-H activation strategies to achieve greater efficiency and functional group tolerance.[3]

General Experimental Protocol: Synthesis of a 1H-Indazole Derivative

This protocol describes a representative synthesis of a 1H-indazole derivative from an arylhydrazone, a common and versatile method.[3]

Step 1: Formation of the Arylhydrazone

-

To a solution of the desired arylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of the corresponding aldehyde or ketone (1.0 eq) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can often be isolated by filtration, or the solvent can be removed under reduced pressure. The crude product is then washed and dried.

Step 2: Oxidative Cyclization to the 1H-Indazole

-

Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as acetic acid or dimethylformamide (DMF).

-

Add an oxidizing agent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine, portion-wise at room temperature.[3]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate for iodine-mediated reactions).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole derivative.

Experimental Workflow for Indazole-Based Drug Discovery

Caption: A generalized workflow for the discovery and development of an indazole-based therapeutic.

Future Directions and Conclusion

The journey of indazole derivatives in medicine is far from over. The scaffold's proven success continues to inspire the design and synthesis of new therapeutic agents.[1][30] Current research focuses on exploring novel substitution patterns to enhance potency and selectivity, as well as developing indazole-based drugs for a wider range of diseases, including neurodegenerative and infectious diseases.[1][7] The integration of computational chemistry and artificial intelligence in drug design is expected to further accelerate the discovery of next-generation indazole-based medicines.[1]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Emil Fischer - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 12. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Axitinib - Wikipedia [en.wikipedia.org]

- 15. Axitinib: from preclinical development to future clinical perspectives in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 17. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pazopanib - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 23. dovepress.com [dovepress.com]

- 24. The patent landscape of Axitinib [synapse.patsnap.com]

- 25. benchchem.com [benchchem.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Niraparib Tosylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 28. benthamdirect.com [benthamdirect.com]

- 29. ijsdr.org [ijsdr.org]

- 30. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

5-Methyl-1H-indazol-6-ol molecular weight and formula

An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1082042-15-6), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its fundamental physicochemical properties, present a detailed, logical synthetic protocol, and outline robust methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a molecular scaffold in drug discovery, contextualized by the broader utility of the indazole nucleus in medicinal chemistry. Safety protocols and handling guidelines are also provided for researchers. This document is intended for scientists and professionals in drug development, chemical synthesis, and academic research, serving as a practical and authoritative resource.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Among these, the indazole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged scaffold." This designation arises from its repeated appearance in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[1]

Indazole and its derivatives are often employed as bioisosteres for indoles and phenols. This substitution can confer significant advantages, such as enhanced metabolic stability, improved oral bioavailability, and unique receptor-binding interactions due to the additional nitrogen atom, which can act as a hydrogen bond acceptor.[2] this compound is a specific exemplar of this class. Its structure is strategically functionalized with:

-

A hydroxyl group at the 6-position, providing a crucial hydrogen bond donor/acceptor site analogous to a phenol, which is critical for interacting with biological targets like protein kinases.

-

A methyl group at the 5-position, which can influence the compound's electronic properties, lipophilicity, and steric fit within a target's binding pocket.[3]

This guide provides the core technical data and methodologies required to effectively synthesize, characterize, and utilize this versatile chemical entity.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is the first step in any experimental design, from reaction setup to formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O | [4][5] |

| Molecular Weight | 148.16 g/mol | [4][5] |

| CAS Number | 1082042-15-6 | [4][5] |

| Appearance | Solid | [5] |

| Boiling Point | 359.9 ± 22.0 °C at 760 mmHg | [5] |

| Purity | ≥ 97% (Typical) | [5] |

| Storage Temperature | Room Temperature | [5] |

| InChI Key | KJEVVDTWFHNFBO-UHFFFAOYSA-N | [5] |

| SMILES | Cc1cc2c(cn[nH]2)c(O)c1 |

Synthesis and Purification Protocol

While numerous methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of appropriately substituted precursors.[6] The following is a proposed, robust protocol for the synthesis of this compound, based on established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps. The target molecule can be disconnected to reveal readily available starting materials.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Causality: This multi-step synthesis is designed to precisely install the required functional groups around the aromatic ring before the key cyclization step that forms the indazole core. Each step is a standard, high-yielding organic transformation.

Step 1: Nitration of 2-Amino-4-methylphenol

-

Setup: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylphenol in concentrated sulfuric acid at 0 °C.

-

Reaction: Add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C. The electrophilic nitronium ion (NO₂⁺) is generated in situ and adds to the electron-rich aromatic ring.

-

Workup: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-amino-4-methyl-5-nitrophenol.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Step 2: Diazotization and Cyclization

-

Setup: Suspend the 2-amino-4-methyl-5-nitrophenol in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise. This converts the primary amine into a diazonium salt, a key intermediate.

-

Cyclization: Gently warm the solution. The diazonium salt will undergo intramolecular cyclization, displacing N₂ gas and forming the indazole ring. This is a variation of the Jacobson indazole synthesis.

-

Workup: Neutralize the reaction mixture to precipitate the crude 5-Methyl-6-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

-

Setup: Dissolve the crude 5-Methyl-6-nitro-1H-indazole in ethanol or acetic acid.

-

Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or use catalytic hydrogenation (H₂ gas with a Pd/C catalyst). This selectively reduces the nitro group to an amine.

-

Workup: If using SnCl₂, basify the mixture to precipitate the tin salts and extract the product with an organic solvent (e.g., ethyl acetate). If using hydrogenation, filter off the catalyst.

Step 4: Conversion of Amine to Hydroxyl Group

-

Setup: Dissolve the resulting 6-amino-5-methyl-1H-indazole in aqueous sulfuric acid and cool to 0-5 °C.

-

Diazotization: Add sodium nitrite solution dropwise to form the corresponding diazonium salt.

-

Hydrolysis: Heat the solution gently. The diazonium group is an excellent leaving group and is displaced by water to form the final hydroxyl group.

-

Final Purification: Cool the solution and extract the product, this compound, with ethyl acetate. Purify the crude product using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure solid.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Integrated workflow for the analytical characterization of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for molecules with exchangeable protons (O-H, N-H).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals would include aromatic protons, a singlet for the methyl group, and broad singlets for the O-H and N-H protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is required.[7] The 1H tautomer is expected to have a C3a/C7a signal around 132-133 ppm.[8]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[7]

-

Data Acquisition: Record a spectrum from 4000 to 400 cm⁻¹.

-

Data Interpretation: Look for characteristic absorption bands:

-

O-H stretch: Broad peak around 3200-3500 cm⁻¹.

-

N-H stretch: Moderate peak around 3100-3300 cm⁻¹.

-

C-H stretch (aromatic & alkyl): Peaks around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after chromatographic separation (LC-MS).

-

Ionization: Use Electron Ionization (EI) for a fragmentation pattern or a softer method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Analysis: In high-resolution MS (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) should match the calculated value for C₈H₈N₂O (148.0637) within a few ppm, confirming the elemental composition.

Applications in Drug Discovery and Chemical Biology

This compound is not merely a chemical curiosity; it is a strategic starting point for the synthesis of high-value molecules, particularly kinase inhibitors.

Caption: Role of this compound in a drug discovery workflow.

-

Kinase Inhibitor Development: Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core.[1] The N-H group of the pyrazole ring often forms a critical hydrogen bond with the "hinge region" of the kinase active site. The hydroxyl group on this compound can be used as an anchor point or be further functionalized, while the methyl group helps to probe specificity pockets.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 150 g/mol , this compound is an ideal candidate for FBDD. It can be screened against biological targets, and if a weak but efficient binding is observed, it can be "grown" into a more potent lead compound by adding functionality at its various reactive sites (the two nitrogen atoms, the hydroxyl group, and the C3/C7 positions).

-

Bioisostere Replacement: In existing drug development programs, replacing an indole or phenol moiety with this compound is a proven strategy to overcome issues like poor metabolic stability (e.g., phase I or II metabolism of phenols) while retaining or even enhancing biological activity.

Safety and Handling

Proper handling is crucial for laboratory safety. The following information is derived from supplier safety data.[5]

| Category | Information |

| Signal Word | Warning |

| Pictogram | GHS07 (Harmful/Irritant) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 1082042-15-6 [sigmaaldrich.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-Methyl-1H-indazol-6-ol

Preamble: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. For heterocyclic compounds like 5-Methyl-1H-indazol-6-ol, a scaffold of significant interest in medicinal chemistry due to the broad biological activities of indazole derivatives, this structural verification is non-negotiable.[1] This guide provides a comprehensive, field-proven framework for interpreting the spectroscopic data of this compound. We will move beyond a mere recitation of data, focusing instead on the causal logic behind spectral features and the synergistic interplay between different analytical techniques. Our approach is designed to be a self-validating system, ensuring that the final structural assignment is robust, reliable, and scientifically sound.

The Subject: this compound

The first step in any analysis is to understand the molecule's architecture. Below is the structure with a systematic numbering convention that will be used for all subsequent spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons. For a molecule like this compound, a combination of ¹H and ¹³C NMR is essential for complete assignment.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is critically dependent on proper sample preparation. A flawed sample will yield ambiguous data, compromising the entire analysis.

Methodology:

-

Compound Preparation: Ensure the sample of this compound is dry and free of residual solvents from synthesis or purification.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule as it will solubilize the compound and allow for the observation of exchangeable protons (N-H and O-H).

-

Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[3][4]

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5] The optimal sample height in a standard 5 mm NMR tube is crucial for proper shimming and spectral resolution.[3][6]

-

Transfer: Gently vortex the vial to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any microparticulates.[4]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for data acquisition.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a map of all the proton environments in the molecule. The interpretation rests on three pillars: chemical shift (δ), integration, and multiplicity (splitting pattern).[7][8]

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| N1-H | ~12.9 | broad singlet | 1H | - | Acidic proton on nitrogen, broad due to exchange. Characteristic for 1H-indazoles.[9] |

| O6-H | ~9.2 | singlet | 1H | - | Phenolic proton, chemical shift is concentration and temperature dependent. |

| H3 | ~7.9 | singlet | 1H | - | Proton on the pyrazole ring, typically downfield.[10] |

| H7 | ~7.4 | singlet | 1H | - | Aromatic proton adjacent to the fused ring junction. |

| H4 | ~6.8 | singlet | 1H | - | Aromatic proton ortho to the hydroxyl group. |

| C5-CH₃ | ~2.3 | singlet | 3H | - | Methyl protons attached to the aromatic ring. |

In-depth Analysis:

-

The N-H Proton: The broad singlet observed far downfield (~12.9 ppm) is a hallmark of the N-H proton in the 1H-indazole tautomer.[9][11] Its breadth is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange with trace water in the solvent. The presence of this signal is a crucial first step in confirming the 1H-tautomer over the 2H-isomer.

-

Aromatic Protons (H3, H7, H4): The protons H3, H7, and H4 are all expected to be singlets. This is because they lack adjacent, non-equivalent proton neighbors (a separation of more than 3 bonds). Their specific chemical shifts are dictated by the electronic environment. H3 is part of the electron-deficient pyrazole ring, leading to a downfield shift. H4 is ortho to the electron-donating hydroxyl group, which shields it and shifts it upfield relative to other aromatic protons. H7 is in a relatively neutral position on the benzene ring portion.

-

Methyl Protons: The three protons of the methyl group are chemically equivalent and appear as a sharp singlet around 2.3 ppm, a typical region for methyl groups attached to an aromatic ring.

-

Integration: The relative areas under each peak (1:1:1:1:1:3) directly correspond to the number of protons giving rise to the signal, confirming the assignment.[12]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C6 | ~152 | Aromatic carbon attached to the highly electronegative oxygen atom (phenolic C-O). |

| C7a | ~140 | Quaternary carbon at the fusion of the two rings, part of the benzene ring. |

| C3a | ~139 | Quaternary carbon at the fusion of the two rings, part of the pyrazole ring. |

| C3 | ~133 | CH carbon in the pyrazole ring.[10][13] |

| C5 | ~125 | Quaternary carbon bearing the methyl group. |

| C4 | ~115 | CH carbon ortho to the C-O bond. |

| C7 | ~110 | CH carbon in the benzene ring portion.[14] |

| C5-CH₃ | ~20 | Methyl carbon. |

In-depth Analysis:

-

Quaternary vs. Protonated Carbons: Techniques like DEPT-135 can be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This would confirm the assignments of C3, C4, C7, and the methyl carbon versus the quaternary carbons C3a, C5, C6, and C7a.

-

Chemical Shift Trends: The most downfield carbon is C6, directly bonded to the electronegative oxygen atom. The other aromatic and heterocyclic carbons appear in the typical 110-140 ppm range, with their exact positions influenced by the substituents. The upfield signal at ~20 ppm is characteristic of the methyl group's carbon. The chemical shifts are consistent with data reported for similar substituted indazole systems.[1][13][14]

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR instruments often use an ATR accessory, which simplifies sample handling for solids.

Methodology:

-

Instrument Preparation: Turn on the FTIR spectrometer and allow it to warm up for the recommended time (typically 15-30 minutes) to ensure stability.[15][16]

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (diamond is common) is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[17] Run the background scan.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Sample Scan: Collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure arm, and thoroughly clean the ATR crystal to prevent cross-contamination.[17]

IR Data Interpretation

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400-3200 (broad) | O-H stretch | Phenol | The broadness is due to intermolecular hydrogen bonding. A very strong indicator of the hydroxyl group. |

| 3200-3100 | N-H stretch | Indazole | Confirms the presence of the N-H group in the pyrazole ring. |

| 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the benzene and pyrazole rings. |

| 2950-2850 | C-H stretch | Alkyl (Methyl) | C-H stretching vibrations from the methyl group. |

| 1620-1450 | C=C stretch | Aromatic Ring | Multiple bands in this region are characteristic of the aromatic ring system. |

| ~1250 | C-O stretch | Phenol | Stretching vibration of the carbon-oxygen bond of the phenol. |

In-depth Analysis: The IR spectrum provides immediate, confirmatory evidence for the key functional groups. The presence of two distinct, broad absorption bands in the high-frequency region (3400-3100 cm⁻¹) is critical. The broader band around 3300 cm⁻¹ is characteristic of the hydrogen-bonded phenolic O-H, while the slightly sharper band around 3150 cm⁻¹ corresponds to the N-H stretch. The combination of these two peaks strongly supports the proposed structure. The other absorptions for aromatic and alkyl C-H, C=C, and C-O stretching further corroborate the assignments made by NMR.

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. Its fragmentation pattern offers valuable clues about the molecule's structure.[18]

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique well-suited for polar molecules like this compound, typically yielding a prominent molecular ion peak with minimal fragmentation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The use of high-purity solvents is critical.

-

Instrument Setup: The mass spectrometer is typically coupled with a liquid chromatography (LC) system.[19][20] For a pure compound, direct infusion via a syringe pump can also be used.

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

-

Data Acquisition: The instrument is set to scan in positive ion mode, as the nitrogen atoms in the indazole ring are readily protonated. The resulting mass-to-charge ratios (m/z) of the ions are detected and plotted.

Mass Spectrometry Data Interpretation

Molecular Formula: C₈H₈N₂O Exact Mass: 148.0637 g/mol

Expected Mass Spectrum Data (ESI+)

| m/z | Ion | Interpretation |

| 149.0710 | [M+H]⁺ | Base Peak. The protonated molecular ion. Its detection confirms the molecular weight of the compound. |

| 132.0684 | [M+H - NH]⁺ | Potential loss of an amino radical from the pyrazole ring after rearrangement. |

| 121.0651 | [M+H - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenolic compounds. |

In-depth Analysis:

-

Molecular Ion: The most crucial piece of information is the protonated molecular ion, [M+H]⁺, at m/z 149.0710. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₈H₉N₂O⁺, providing definitive proof of the molecular formula.

-

Nitrogen Rule: The even nominal molecular weight (148) is consistent with the presence of an even number of nitrogen atoms (two), adhering to the Nitrogen Rule.[21]

-

Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation of heterocyclic rings can be complex.[21][22][23] A potential key fragmentation would be the loss of CO (28 Da) from the phenol, a characteristic pathway. Other fragments would arise from the cleavage of the pyrazole ring. Analyzing these fragments helps piece together the molecular structure, acting as a final layer of confirmation.[24]

Part 4: Data Synergy - A Unified Conclusion

No single technique provides the complete picture. The power of spectroscopic analysis lies in the synergistic integration of data from multiple, orthogonal techniques.

Caption: Workflow for synergistic spectroscopic data interpretation.

The process is a logical validation loop:

-

MS provides the molecular formula (C₈H₈N₂O).

-

IR confirms the presence of the key functional groups: O-H (phenol) and N-H (indazole).

-

NMR pieces together the molecular skeleton. The number of signals, their integrations, chemical shifts, and multiplicities in the ¹H and ¹³C spectra must perfectly align with the structure proposed and the functional groups identified by IR and MS.

The broad N-H proton signal in the ¹H NMR confirms the 1H-indazole tautomer. The phenolic O-H is confirmed by both IR and its own exchangeable proton signal in the NMR. The aromatic substitution pattern is solved by the singlet nature of the remaining ring protons. The molecular weight from MS matches the sum of all atoms identified in the NMR. When every piece of data from each technique corroborates the others, the structure of this compound is confirmed with the highest degree of scientific confidence.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. organomation.com [organomation.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. azooptics.com [azooptics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmatimesofficial.com [pharmatimesofficial.com]

- 16. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 17. cbic.yale.edu [cbic.yale.edu]

- 18. pharmafocusamerica.com [pharmafocusamerica.com]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. rsc.org [rsc.org]

- 21. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. info.gbiosciences.com [info.gbiosciences.com]

- 24. chemguide.co.uk [chemguide.co.uk]

5-Methyl-1H-indazol-6-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth review of 5-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to act as a bioisostere for native structures like indoles and phenols, often conferring improved pharmacokinetic properties.[1] This guide will detail the synthesis, physicochemical properties, and potential biological activities of this compound, with a focus on its prospective applications as a kinase inhibitor and a modulator of serotonin receptors. Furthermore, comprehensive experimental protocols for its synthesis, purification, and characterization are provided to enable researchers to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] The structural rigidity and the presence of hydrogen bond donors and acceptors make the indazole moiety an ideal scaffold for interacting with various biological targets, particularly the ATP-binding site of protein kinases.[5] Consequently, numerous indazole-based compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and other proliferative disorders.[6][7][8]

Moreover, the indazole ring serves as an effective bioisostere for the indole nucleus found in many endogenous ligands and drugs.[1] This substitution can lead to enhanced metabolic stability, improved oral bioavailability, and altered receptor interaction profiles. A notable example is the development of indazole analogs of tryptamines as potent serotonin receptor agonists.[1]

This compound, with its specific substitution pattern, presents a unique pharmacological profile. The methyl group at the 5-position and the hydroxyl group at the 6-position are poised to influence its electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.

Chemical Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established indazole synthesis methodologies. A common and effective approach involves the construction of the indazole core from a suitably substituted aniline precursor. The following proposed synthesis starts from the commercially available 2-amino-4-methylphenol.

References

- 1. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

understanding the indazole nucleus and its tautomeric forms

An In-Depth Technical Guide to the Indazole Nucleus and Its Tautomeric Forms for Drug Discovery Professionals

Executive Summary

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its structural and electronic properties, however, are profoundly influenced by a fundamental chemical phenomenon: annular tautomerism. This guide provides a detailed exploration of the indazole core, focusing on the distinct tautomeric forms, the factors governing their equilibrium, and the critical implications of this tautomerism for drug design, synthesis, and biological activity. A deep, mechanistic understanding of these principles is indispensable for researchers aiming to harness the full therapeutic potential of this versatile scaffold.

The Indazole Core: Structure and Significance

Indazole, also known as benzopyrazole, consists of a benzene ring fused to a pyrazole ring.[3][4] This fusion results in a stable, 10 π-electron aromatic system that is a bioisostere of the naturally occurring indole nucleus.[1] While rare in nature, synthetic indazole derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6] This therapeutic versatility has cemented its status as a critical structural motif in drug discovery, exemplified by several FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron.[1][3]

The true chemical complexity and richness of indazole chemistry lie in its ability to exist in different isomeric forms through the migration of a proton between its two nitrogen atoms. This phenomenon, known as annular tautomerism, dictates the molecule's reactivity, its intermolecular interactions, and ultimately, its pharmacological profile.[3]

Annular Tautomerism: The Interconverting Faces of Indazole

Indazole can exist in three potential tautomeric forms, distinguished by the position of the imino proton (-NH). The equilibrium between these forms is the single most important chemical consideration when working with this scaffold.[7]

-

1H-Indazole: The proton resides on the nitrogen at position 1 (N1). This tautomer possesses a benzenoid structure, which confers significant aromatic stability.[7][8]

-

2H-Indazole: The proton is located on the nitrogen at position 2 (N2). This form has an ortho-quinonoid structure, which is inherently less aromatic.[1]

-

3H-Indazole: The proton is attached to a carbon, breaking the aromaticity of the pyrazole ring. This form is generally unstable and not commonly observed or utilized in drug design.[1][9]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caribjscitech.com [caribjscitech.com]

- 8. researchgate.net [researchgate.net]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Pharmacophore Potential of 5-Methyl-1H-indazol-6-ol

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents, particularly protein kinase inhibitors.[1][2][3] This guide focuses on a specific, promising derivative: 5-Methyl-1H-indazol-6-ol. We will dissect its pharmacophoric potential, providing a comprehensive framework for researchers and drug development professionals. This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the strategic rationale behind computational and experimental workflows. We will explore ligand-based pharmacophore modeling, propose a detailed protocol for its application to our target molecule, outline methods for experimental validation, and discuss its downstream applications in virtual screening and lead optimization.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks for many bioactive compounds and commercial drugs.[4] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered immense interest for its versatile pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[4][5] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[4][5][6]

The significance of the indazole core is exemplified by its presence in numerous approved anticancer drugs such as Axitinib (a VEGFR inhibitor), Niraparib (a PARP inhibitor), and Pazopanib (a multi-targeted tyrosine kinase inhibitor).[1][4][7] These successes underscore the indazole motif's role as a key pharmacophore, capable of forming critical interactions within the ATP-binding pockets of protein kinases.[1][7]

Our focus, this compound, combines this privileged scaffold with two key functional groups: a methyl group at the 5-position and a hydroxyl group at the 6-position. These substituents are not mere decorations; they are critical determinants of the molecule's steric and electronic properties, influencing its potential interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions. Understanding the spatial arrangement of these features is the essence of pharmacophore modeling.

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target.[8] It is an abstract model, not a real molecule, that distills the essential molecular recognition features required for biological activity.[9] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), used extensively for virtual screening, scaffold hopping, and lead optimization.[10][11][12]

This guide will provide a robust, scientifically-grounded workflow to unlock the pharmacophoric potential of this compound, treating it as a lead candidate for the development of novel kinase inhibitors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's fundamental properties is a prerequisite for any drug discovery endeavor. While specific experimental data for this compound is sparse, we can infer its properties from its constituent parts and related structures. The core structure, 5-Methyl-1H-indazole, has a molecular formula of C8H8N2 and a molecular weight of 132.165 g/mol .[13] The addition of a hydroxyl group to create this compound increases the molecular weight to approximately 148.16 g/mol and significantly alters its polarity and hydrogen bonding capacity.

| Property | Estimated Value / Observation | Rationale & Significance in Drug Discovery |

| Molecular Formula | C8H8N2O | Defines the elemental composition. |

| Molecular Weight | ~148.16 g/mol | Falls well within the range for fragment-based and lead-like chemical space, suggesting good potential for oral bioavailability (Lipinski's Rule of 5).[14] |

| Hydrogen Bond Donors | 2 (N-H of indazole, O-H of phenol) | The N1-H of the indazole is a classic "hinge-binding" motif in many kinase inhibitors. The phenolic -OH provides an additional key interaction point. |

| Hydrogen Bond Acceptors | 2 (N-2 of indazole, O of phenol) | The N2 nitrogen is a crucial hydrogen bond acceptor. The phenolic oxygen can also accept hydrogen bonds. |

| LogP (Est.) | 1.5 - 2.5 | A balanced lipophilicity is expected, crucial for both solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~58 Ų | Suggests good potential for cell permeability and oral absorption. |

| Key Pharmacophoric Features | Aromatic Ring, H-Bond Donor (x2), H-Bond Acceptor (x2), Hydrophobic Group (Methyl) | These features form the basis of the pharmacophore hypothesis. The spatial relationship between them is critical for target binding. |

The Pharmacophore Modeling Workflow: A Ligand-Based Approach

Pharmacophore models can be generated through two primary strategies: structure-based and ligand-based.[8]

-

Structure-Based: Requires a high-resolution 3D structure of the target protein, typically from X-ray crystallography, with a bound ligand. The model is derived from the key interactions observed in the binding site.[11][15]

-

Ligand-Based: Utilized when no target structure is available. This method derives a common feature hypothesis by aligning a set of known active molecules.[16][17]

Given that a specific, validated protein target for this compound is not publicly established, a ligand-based approach is the most logical and powerful starting point. This method allows us to build a hypothesis based on a collection of known kinase inhibitors that share the indazole scaffold.

Rationale and Overview

The central hypothesis of ligand-based modeling is that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[8] Our workflow is designed to identify this common pattern, validate its predictive power, and use it as a 3D query for discovering novel molecules.

The workflow can be visualized as a multi-stage process, ensuring rigor and confidence at each step.

Detailed Protocol: Generating a Pharmacophore Hypothesis

This protocol outlines the steps using common computational chemistry software suites like Schrödinger (PHASE module) or Accelrys (Catalyst module).[18][19]

Step 1: Curate the Training Set

-

Objective: Assemble a set of structurally diverse but functionally related molecules.

-

Procedure:

-

Search literature and databases (e.g., ChEMBL, BindingDB) for potent kinase inhibitors containing the 1H-indazole scaffold. Focus on a specific kinase family (e.g., VEGFR, FGFR, Aurora Kinases) to create a focused model.[3][20]

-

Select 15-25 active compounds with high affinity (e.g., IC50 or Ki < 100 nM). Ensure structural diversity in the substituents attached to the indazole core.

-

Include this compound in this set as the lead structure.

-

Define activity thresholds: Compounds with IC50 < 100 nM are "active," while those with IC50 > 10 µM are "inactive."[14]

-

-

Expert Insight: The quality of the training set is the single most important factor for generating a predictive model. Avoid structurally homologous series, as this can lead to an overly biased hypothesis. Diversity is key.

Step 2: Generate 3D Conformers

-

Objective: Explore the full range of possible 3D shapes for each flexible molecule in the training set.[16]

-

Procedure:

-

For each molecule in the training set, perform a conformational search using a robust algorithm (e.g., Monte Carlo, Systematic).

-

Generate a pool of low-energy conformers (e.g., up to 100 conformers within a 10 kcal/mol energy window of the global minimum).[17]

-

-

Expert Insight: The bioactive conformation (the shape the molecule adopts when bound to its target) is often not the lowest energy conformation in solution. Therefore, a sufficiently wide energy window is crucial to ensure the bioactive conformer is included in the search.

Step 3: Generate and Score Pharmacophore Hypotheses

-

Objective: Identify the common 3D arrangement of pharmacophoric features among the active molecules.

-

Procedure:

-

Define the pharmacophoric features: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Aromatic Ring (AR), Hydrophobic (HY).

-

Use a common-feature pharmacophore generation algorithm (e.g., PHASE, Catalyst). The software will align the conformers of the active molecules and identify spatial arrangements of features that are common to all of them.

-

The software will generate multiple hypotheses, each representing a different potential pharmacophore.

-

These hypotheses are scored based on how well they map to the active molecules and how poorly they map to any known inactive molecules.[19] Key metrics include a survival score, which rewards features common to the most active ligands.[14]

-

Step 4: Validate the Pharmacophore Model

-

Objective: To ensure the generated model can distinguish between active and inactive compounds and is not a result of chance.[15]

-

Procedure:

-

Test Set Validation: Create a separate test set of known active and inactive indazole derivatives that were not used in model generation.[21] The model should correctly identify the actives while rejecting the inactives.

-

Decoy Set Validation: Screen a large database of "decoy" molecules (compounds with similar physicochemical properties but different topology) combined with the known actives. A good model will show a high enrichment factor, meaning it preferentially selects the active molecules from the decoys.[15]

-

Fischer's Randomization Test: The software shuffles the activities (active/inactive) among the training set molecules and attempts to build a model. This is repeated many times (e.g., 99 times). If the original hypothesis has a significantly better score than the random models, it provides high confidence that the model is not due to chance.[15]

-

Experimental Validation: From In Silico Model to Lab Bench

A computational model, no matter how well validated, remains a hypothesis until it is confirmed by experimental data.[18] The ultimate test is to use the model to predict novel active compounds and then synthesize and test them.

Protocol 1: Synthesis of this compound Analogues

-

Objective: Synthesize a small, focused library of compounds based on the pharmacophore model to probe its validity.

-

Rationale: The model will predict that certain modifications to the this compound scaffold will enhance or diminish activity. For example, if the model identifies a hydrophobic feature at a specific vector from the methyl group, we can synthesize an analogue with a larger alkyl group (e.g., ethyl, isopropyl) at that position. Conversely, adding a polar group where a hydrophobic feature is required should decrease activity.

-

General Synthetic Approach: The synthesis of substituted indazoles can be achieved through various established methods, often involving cyclization reactions.[6][22][23] A common route might start from a substituted toluidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

-

Objective: To measure the biological activity of the synthesized compounds against a relevant protein kinase target.

-

Rationale: Based on the prevalence of the indazole scaffold in oncology, a panel of relevant receptor tyrosine kinases (e.g., VEGFR, PDGFR, FGFR) would be a logical starting point.[7][24]

-

Procedure (Example using a luminescence-based assay like Kinase-Glo®):

-

Reagents: Recombinant kinase, appropriate substrate peptide, ATP, synthesized inhibitor compounds, Kinase-Glo® reagent.

-

Preparation: Serially dilute the synthesized compounds in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction: In a 384-well plate, combine the kinase, substrate, and ATP in a buffer solution. Add the inhibitor compounds. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate by consuming ATP.

-

Detection: Add the Kinase-Glo® reagent. This reagent measures the amount of remaining ATP by converting it into a luminescent signal. High kinase activity results in low ATP and a low signal. Potent inhibitors block ATP consumption, resulting in a high signal.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

-

-

Self-Validation: The assay must include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only) to ensure its validity and to define the dynamic range of the signal.

Application in Drug Discovery: Leveraging the Validated Model